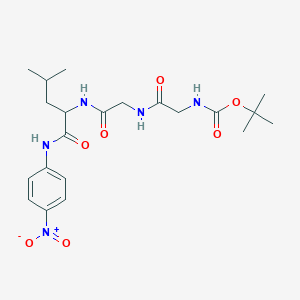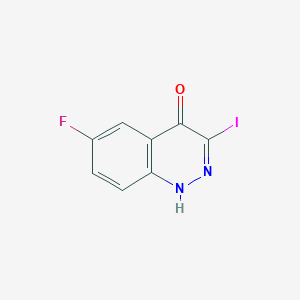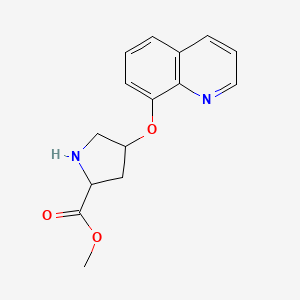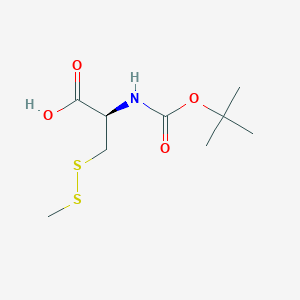
Boc-Gly-Gly-Leu-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-Leu-pNA typically involves the use of Boc-protected amino acids. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group during the synthesis process. The general synthetic route includes the following steps:
Protection of Amino Acids: The amino acids are protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Deprotection: The Boc group is removed using strong acids such as trifluoroacetic acid in dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Gly-Gly-Leu-pNA undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis releases p-nitroaniline, which can be quantified colorimetrically.
Deprotection: The Boc group can be removed using strong acids, resulting in the formation of the free amine.
Common Reagents and Conditions
Hydrolysis: Enzymes such as amidases are commonly used.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
p-Nitroaniline: Released upon enzymatic hydrolysis.
Free Amine: Formed after Boc deprotection.
Scientific Research Applications
Boc-Gly-Gly-Leu-pNA is widely used in scientific research for various applications:
Biochemical Assays: Used as a chromogenic substrate for detecting bacterial endotoxins.
Enzyme Activity Studies: Helps in quantifying enzyme activity by releasing p-nitroaniline upon cleavage.
Pharmaceutical Research: Used in the synthesis of peptides and proteins for drug development.
Mechanism of Action
The mechanism of action of Boc-Gly-Gly-Leu-pNA involves enzymatic cleavage by specific enzymes such as amidases. Upon cleavage, the compound releases p-nitroaniline, which can be detected colorimetrically. This process is crucial for detecting bacterial endotoxins and studying enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Gly-Arg-pNA: Another chromogenic substrate used for similar applications.
Boc-Val-Leu-Gly-Arg-pNA: Used in endotoxin detection assays.
Uniqueness
Boc-Gly-Gly-Leu-pNA is unique due to its specific sequence of amino acids, which makes it particularly suitable for certain biochemical assays. Its ability to release p-nitroaniline upon enzymatic cleavage makes it a valuable tool in various research applications .
Properties
IUPAC Name |
tert-butyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O7/c1-13(2)10-16(19(29)24-14-6-8-15(9-7-14)26(31)32)25-18(28)12-22-17(27)11-23-20(30)33-21(3,4)5/h6-9,13,16H,10-12H2,1-5H3,(H,22,27)(H,23,30)(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHNFIJCQMQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)
![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)




![1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12104743.png)




![2-((1E,3E)-4-(2-fluoro-6-(methylamino)pyridin-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-ol](/img/structure/B12104772.png)
![5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B12104778.png)
